molecular formula C10H11N3O5 B2625203 2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid CAS No. 1016510-22-7

2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid

Cat. No. B2625203
CAS RN: 1016510-22-7
M. Wt: 253.214
InChI Key: OCNZMRAHAMDZJD-UHFFFAOYSA-N
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Description

2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid is a synthesized molecule with the CAS Number: 1040320-73-7 . It has a molecular weight of 253.21 . The IUPAC name for this compound is {methyl[(3-nitroanilino)carbonyl]amino}acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O5/c1-12(6-9(14)15)10(16)11-7-3-2-4-8(5-7)13(17)18/h2-5H,6H2,1H3,(H,11,16)(H,14,15) . This compound contains a total of 38 bonds; 21 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 urea (-thio) derivative, 1 nitro group (aromatic) and 1 hydroxyl group .

The storage temperature for this compound is not specified .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization of Schiff Base Ligand and its Metal Complexes: A Schiff base ligand was synthesized from the amino acid [1-(aminomethyl)cyclohexyl]acetic acid and 2-hydroxynaphthaldehyde, resulting in a compound with potential antioxidant and xanthine oxidase inhibitory activities. The zinc complex of this ligand exhibited significant inhibitory activity against xanthine oxidase, suggesting its potential application in the treatment of conditions related to oxidative stress or purine metabolism disorders (Ikram et al., 2015).

Catalytic and Sensing Applications

  • Electrochemical Sensing of Toxic Organic Pollutants: Gold-copper alloy nanoparticles (Au-Cu NPs) were utilized to develop an efficient electrochemical sensing platform for the detection of nitroaromatic toxins. The study indicated that these modified electrodes exhibit ultra-high sensitivity for certain nitroaromatic compounds, suggesting potential applications in environmental monitoring and pollution control (Shah et al., 2017).

Pharmaceutical Synthesis and Biological Activity

  • Synthesis of New 2-Amino-1,3,4-Oxadiazole Derivatives: Compounds were synthesized with potential antibacterial activity against Salmonella typhi. This indicates the role of such compounds in developing new antibacterial agents (Salama, 2020).
  • Synthesis of Phenoxyacetic Acid Derivatives as Antimycobacterial Agents: Novel compounds were synthesized and showed significant activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Ali & Shaharyar, 2007).
  • Synthesis of Thiazolidinones and Thiazanones from 10-Undecenoic Acid Hydrazide: Novel compounds with potential biological activity were synthesized, suggesting applications in medicinal chemistry for the development of new therapeutic agents (Rahman et al., 2005).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H318, H335 . The signal word for this compound is “Danger” and the pictograms include GHS05, GHS07 .

properties

IUPAC Name

2-[(3-nitrophenyl)methylcarbamoylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5/c14-9(15)6-12-10(16)11-5-7-2-1-3-8(4-7)13(17)18/h1-4H,5-6H2,(H,14,15)(H2,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNZMRAHAMDZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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